
BI 690517: A Novel Aldosterone Synthase
Inhibitor for Cardiorenal Pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vicadrostat

Cat. No.: B15135141 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary
BI 690517, also known as vicadrostat, is a novel, potent, and highly selective aldosterone

synthase inhibitor currently under investigation for its therapeutic potential in cardiorenal

diseases. By directly inhibiting the final step in aldosterone synthesis, BI 690517 offers a

targeted approach to mitigating the deleterious effects of aldosterone excess, a key driver in

the pathophysiology of chronic kidney disease (CKD) and heart failure. This technical guide

provides a comprehensive overview of BI 690517, summarizing its mechanism of action, key

clinical trial data, and its emerging role in the management of cardiorenal syndromes.

Introduction: The Role of Aldosterone in Cardiorenal
Disease
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid,

and electrolyte balance.[1] However, pathological activation of this system, leading to

excessive aldosterone production, is a well-established contributor to the progression of

cardiovascular and renal diseases.[2][3] Aldosterone promotes sodium and water retention,

potassium excretion, inflammation, fibrosis, and endothelial dysfunction, all of which contribute

to organ damage in the heart and kidneys.[4]
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While mineralocorticoid receptor antagonists (MRAs) have demonstrated clinical benefits, they

are associated with a risk of hyperkalemia and do not completely block all detrimental effects of

aldosterone. Aldosterone synthase inhibitors, such as BI 690517, represent a promising

therapeutic alternative by directly targeting the production of aldosterone.[5]

Mechanism of Action: Selective Aldosterone
Synthase Inhibition
BI 690517 is a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme

responsible for the conversion of 11-deoxycorticosterone to aldosterone. This targeted

inhibition leads to a significant reduction in plasma and urine aldosterone concentrations.

Signaling Pathway: The Renin-Angiotensin-Aldosterone
System (RAAS) and the Action of BI 690517
The following diagram illustrates the RAAS cascade and the specific point of intervention for BI

690517.
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Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of BI 690517.

Clinical Development and Efficacy
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The primary evidence for the efficacy of BI 690517 in cardiorenal pathophysiology comes from

a Phase II clinical trial (NCT05182840). This study evaluated the safety and efficacy of BI

690517 in patients with chronic kidney disease, with and without type 2 diabetes, who were

already receiving standard of care, including an angiotensin-converting enzyme inhibitor (ACEi)

or an angiotensin receptor blocker (ARB).

Experimental Protocol: Phase II Trial (NCT05182840)
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group

trial.

Participant Population: Adults with CKD, with an estimated glomerular filtration rate (eGFR)

of ≥30 to <90 mL/min/1.73 m² and a urine albumin-to-creatinine ratio (UACR) of ≥200 to

<5000 mg/g, and a serum potassium of ≤4.8 mmol/L.

Run-in Period: An 8-week run-in period where participants were randomized (1:1) to receive

either empagliflozin 10 mg or a matching placebo.

Treatment Period: Following the run-in, participants were re-randomized (1:1:1:1) to receive

one of three doses of BI 690517 (3 mg, 10 mg, or 20 mg) or a placebo once daily for 14

weeks, in addition to their assigned background therapy from the run-in period.

Primary Endpoint: The percentage change in UACR from baseline to the end of the 14-week

treatment period.

Secondary Endpoints: Included the proportion of patients with a ≥15% and ≥30% decrease in

UACR at week 14, as well as changes in eGFR and serum potassium.

Experimental Workflow: Phase II Trial (NCT05182840)
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Caption: Workflow of the Phase II clinical trial for BI 690517 (NCT05182840).

Quantitative Data Presentation
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The Phase II trial demonstrated a dose-dependent reduction in albuminuria with BI 690517.

Table 1: Percentage Change in UACR from Baseline at Week 14 (BI 690517 Monotherapy)

Treatment Group
Placebo-Corrected Change
in UACR (%)

95% Confidence Interval

BI 690517 3 mg -20.3 -38.6, 3.4

BI 690517 10 mg -37.4 -52.2, -18.2

BI 690517 20 mg -34.9 -50.7, -14.0

Data sourced from Boehringer Ingelheim press release, November 2023.

Table 2: Percentage Change in UACR from Baseline at Week 14 (BI 690517 in Combination

with Empagliflozin)

Treatment Group
Placebo-Corrected Change
in UACR (%)

95% Confidence Interval

BI 690517 3 mg +

Empagliflozin
-9.4 -27.1, 12.7

BI 690517 10 mg +

Empagliflozin
-39.5 -51.8, -24.0

BI 690517 20 mg +

Empagliflozin
-33.2 -46.5, -16.8

Data sourced from Boehringer Ingelheim press release, November 2023.

A key secondary endpoint, a clinically meaningful reduction in UACR of ≥30%, was achieved by

up to 70% of patients treated with BI 690517 on top of empagliflozin.

Safety and Tolerability
In the Phase II trial, BI 690517 was generally well-tolerated with no unexpected safety signals.

As expected with aldosterone synthase inhibition, a dose-dependent increase in serum
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potassium levels was observed. However, the co-administration of empagliflozin appeared to

mitigate the risk of hyperkalemia. Most episodes of hyperkalemia did not require medical

intervention or discontinuation of the study drug.

Future Directions and Broader Cardiorenal
Implications
The promising results from the Phase II trial have led to the initiation of a large-scale Phase III

trial, EASi-KIDNEY (NCT06531824), which will further evaluate the long-term efficacy and

safety of BI 690517 in a broader population of patients with CKD.

Furthermore, the therapeutic potential of BI 690517 is being explored beyond CKD. The EASi-

HF™ Phase III clinical trial is investigating the efficacy and safety of vicadrostat in
combination with empagliflozin in patients with heart failure. This highlights the potential for BI

690517 to address the interconnected nature of cardiovascular and renal diseases.

Conclusion
BI 690517 represents a significant advancement in the targeted therapy for cardiorenal

diseases. Its selective inhibition of aldosterone synthase offers a direct mechanism to

counteract the harmful effects of aldosterone excess. The robust data from the Phase II clinical

trial demonstrating a significant reduction in albuminuria, a key marker of kidney damage,

underscores its potential as a valuable addition to the therapeutic armamentarium for chronic

kidney disease. Ongoing Phase III trials in both CKD and heart failure will further elucidate the

role of BI 690517 in improving outcomes for patients with these complex and interconnected

conditions. The development of this novel agent holds the promise of addressing a critical

unmet medical need in the management of cardiorenal pathophysiology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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